N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-15(10-3-5-18-6-4-10)21-17-20-12(8-24-17)16(23)19-11-1-2-13-14(7-11)26-9-25-13/h1-8H,9H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQSBZXECJUGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed arylation reaction, followed by the formation of the oxazole ring via cyclization reactions. The isonicotinamido group is then introduced through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and cyclization steps, as well as automated systems for the coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield dihydrooxazole derivatives.
Substitution: The isonicotinamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrooxazole derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives
Compounds such as N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6n) () share the benzo[d][1,3]dioxole-derived substituent but differ in their core structure (thiazolidinone vs. oxazole). These derivatives exhibit antimicrobial activity, attributed to the thioxothiazolidinone and quinazolinone moieties. The oxazole core in the target compound may offer improved metabolic stability compared to thiazolidinones, which are prone to ring-opening reactions .
Benzimidazole Analogues
Compounds like 2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole (4d) () feature a benzimidazole core with dual benzo[d][1,3]dioxole substitutions. These compounds are synthesized via nucleophilic aromatic substitution and show enhanced thermal stability (melting points >200°C) due to rigid aromatic systems.
Penta-2,4-Dienamide Derivatives
Examples such as (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) () incorporate extended conjugated systems. These compounds exhibit moderate yields (13–25%) and variable melting points (182–233°C), influenced by substituent polarity. The target oxazole-carboxamide lacks this conjugation, which may reduce photodegradation risks but limit π-π stacking interactions in biological systems .
Pyrrolidine-Based Compounds
(2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) () demonstrates the role of stereochemistry in bioactivity. The pyrrolidine ring enables chiral interactions with enzymes, whereas the planar oxazole ring in the target compound may favor flat binding pockets (e.g., kinase ATP sites) .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Oxazole-carboxamides like the target compound are synthesized via amide coupling (e.g., HATU-mediated), offering modular substitution patterns for structure-activity relationship (SAR) studies .
- Bioactivity Trends: Thiazolidinones and benzimidazoles prioritize aromatic stacking, while oxazoles balance lipophilicity (logP ~2.5–3.0, estimated) and solubility for drug-likeness .
- Metabolic Stability : The benzo[d][1,3]dioxole group in the target compound may resist oxidative metabolism better than simpler aryl groups, as seen in pyrrolidine derivatives .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isonicotinamide group, contributing to its diverse biological properties. The molecular formula is , and it has a molecular weight of 342.31 g/mol.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of compounds similar to this compound. For instance, studies have demonstrated that derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. The proposed mechanism involves modulation of key signaling pathways:
- Inhibition of NF-κB Pathway : Compounds have been shown to reduce the phosphorylation of NF-κB, which is critical in inflammatory responses associated with neurodegenerative diseases such as Alzheimer's disease (AD) .
- Regulation of Bcl-2 Family Proteins : By decreasing the expression of pro-apoptotic proteins like Bax and increasing anti-apoptotic proteins like Bcl-2, these compounds can enhance cell survival under stress conditions .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A review on oxazole derivatives indicated that similar compounds exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 15 | 20 | 17 |
| 16 | 18 | 15 |
| Amoxicillin | 30 | 27 |
This table illustrates the comparative antibacterial activity of various compounds, indicating that oxazole derivatives can be effective against common bacterial strains.
Study on Neuroprotection
In a study investigating neuroprotective effects, a derivative similar to this compound was tested on PC12 cells exposed to Aβ25-35. The results showed:
- Cell Viability : The compound significantly increased cell viability at concentrations as low as 1.25 μg/mL.
- Reduction in Apoptosis Markers : It inhibited the expression of cleaved caspase-3 and reduced levels of iNOS, suggesting a protective effect against oxidative stress .
Antimicrobial Testing
Another study assessed the antimicrobial efficacy of oxazole derivatives, including those with similar structural features to the compound . The findings indicated:
Q & A
Q. What synthetic methodologies are reported for oxazole-4-carboxamide derivatives, and how can they be adapted for synthesizing the target compound?
The synthesis of oxazole-carboxamides typically involves multicomponent reactions or cyclization strategies. For example, oxazole-5-carboxamides have been synthesized via isocyanide-based reactions using 3-oxobutanamides and methylisoxazolamine under ultrasonic conditions (yield: ~66%, purity >95%) . Adapting this method may require substituting aryl groups with benzo[d][1,3]dioxol and isonicotinamide moieties. Key steps include optimizing reaction temperature (e.g., 80–100°C) and catalysts (e.g., Yb(OTf)₃) to enhance regioselectivity. NMR (¹H/¹³C) and HRMS are critical for structural validation .
Q. How can researchers validate the structural integrity of N-(benzo[d][1,3]dioxol-5-yl) derivatives using crystallographic data?
X-ray crystallography provides definitive structural confirmation. For example, a related compound, N-[2-(benzo[d][1,3]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide, crystallized in a monoclinic system (P2₁/n) with unit cell parameters a = 12.3265 Å, b = 9.9603 Å, and β = 100.598° . Researchers should refine data using F² statistics and analyze displacement ellipsoids (30% probability level) to resolve torsional angles and hydrogen-bonding networks.
Q. What in vitro assays are suitable for preliminary screening of α-glucosidase inhibitory activity in benzo[d][1,3]dioxol-containing compounds?
Dose-dependent α-glucosidase inhibition assays are standard. A flavone derivative (BDC) with a benzo[d][1,3]dioxol group showed 99.3% inhibition at 27.6 µM . For the target compound, use p-nitrophenyl-α-D-glucopyranoside as a substrate, measure absorbance at 405 nm, and calculate IC₅₀ values. Include acarbose as a positive control (typical IC₅₀: 1–10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of oxazole-4-carboxamides targeting enzymes like α-glucosidase or uPAR?
SAR analysis should focus on substituent effects:
- Benzo[d][1,3]dioxol position : Para-substitution enhances π-π stacking with enzyme active sites, as seen in uPAR inhibitors (IC₅₀ ~30 µM) .
- Isonicotinamide group : Pyridinyl nitrogen orientation impacts hydrogen bonding; methylation at the 4-position may reduce steric hindrance . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies on key residues (e.g., His279 in α-glucosidase) .
Q. What strategies resolve contradictions in biological data between in vitro and cellular assays for benzodioxol-oxazole hybrids?
Discrepancies often arise from poor solubility or off-target effects. For example, virtual screening hits for uPAR showed reduced activity in MDA-MB-231 invasion assays . Mitigate this by:
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in oxazole-4-carboxamide derivatives?
NOESY experiments reveal spatial proximity between H-2 (oxazole) and aromatic protons of benzo[d][1,3]dioxol, confirming planar conformations critical for enzyme binding . HSQC correlations (e.g., C-4 carboxamide carbonyl at ~170 ppm) validate electronic environments. Compare data with DFT-calculated chemical shifts (B3LYP/6-31G*) to identify tautomeric forms .
Methodological Considerations
Q. What chromatographic techniques are optimal for purifying polar oxazole-carboxamides?
Reverse-phase HPLC (C18 column, 5 µm) with gradient elution (ACN:H₂O + 0.1% TFA) achieves >95% purity. For analytical runs, use UV detection at 254 nm. Semi-preparative HPLC (flow rate: 3 mL/min) is recommended for milligram-scale isolation .
Q. How should researchers design stability studies for aqueous solutions of the target compound?
Conduct accelerated degradation studies under ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
